molecular formula C24H34N2O6S2 B5232818 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine

Cat. No.: B5232818
M. Wt: 510.7 g/mol
InChI Key: WDTDJXDHMAVRAJ-UHFFFAOYSA-N
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Description

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine is a sulfonyl piperazine derivative characterized by two 4-butoxyphenylsulfonyl groups symmetrically substituted on a piperazine ring. The butoxy substituent (-OC₄H₉) is an electron-donating alkoxy group, which may influence the compound’s solubility, bioavailability, and binding affinity in biological systems. For example, fluorophenyl and methoxyphenyl analogs demonstrate DPP-4 inhibitory activity and fungicidal properties, respectively .

Properties

IUPAC Name

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6S2/c1-3-5-19-31-21-7-11-23(12-8-21)33(27,28)25-15-17-26(18-16-25)34(29,30)24-13-9-22(10-14-24)32-20-6-4-2/h7-14H,3-6,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTDJXDHMAVRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-butoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted piperazine compounds.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine serves as a versatile building block in the synthesis of more complex organic molecules. Its sulfonamide functionality allows for further derivatization, making it useful in the development of pharmaceuticals and agrochemicals.

Reactivity and Mechanism

  • The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the butoxy group enhances its solubility in organic solvents, facilitating reactions under mild conditions.

Biological Applications

Enzyme Inhibition Studies

  • Research has indicated that this compound can act as an enzyme inhibitor. For instance, studies have shown its potential to inhibit certain enzymes linked to metabolic pathways, which could be beneficial in drug design for metabolic disorders .

Protein-Ligand Interaction Probes

  • The compound is utilized as a probe to investigate protein-ligand interactions. It can help elucidate the binding sites of various enzymes and receptors, contributing to a better understanding of biochemical pathways.

Medical Applications

Therapeutic Potential

  • Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its ability to modulate biochemical pathways makes it a candidate for further investigation in therapeutic contexts .

Drug Delivery Systems

  • The compound's structural characteristics allow it to be explored in drug delivery systems. Its solubility properties and ability to form stable complexes with drugs enhance its potential as a carrier molecule.

Industrial Applications

Specialty Chemicals Production

  • In industry, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and catalysis.

Material Science

  • The compound's structural stability and reactivity lend it to applications in developing new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Data Summary Table

Application AreaSpecific UseKey Findings
ChemistryBuilding block for organic synthesisFacilitates complex molecule synthesis
BiologyEnzyme inhibition studiesPotential enzyme inhibitor with metabolic implications
MedicineTherapeutic investigationsPossible anti-inflammatory and anticancer effects
IndustrySpecialty chemicals productionUseful in materials science and catalysis

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that derivatives of this compound showed significant inhibition of specific enzymes involved in glucose metabolism, suggesting its potential role in diabetes treatment .
  • Drug Delivery Research : Research highlighted the use of this compound as a carrier for anticancer drugs, improving solubility and bioavailability in targeted therapies .
  • Material Development : Industrial applications have reported successful integration of this compound into polymer matrices to enhance mechanical properties and chemical resistance.

Mechanism of Action

The mechanism of action of 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the butoxyphenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

1,4-bis(4-fluorophenylsulfonyl)piperazine

  • Substituents : 4-fluorophenylsulfonyl (electron-withdrawing).
  • Activity : Exhibits 19–30% DPP-4 inhibition at 100 µM and reduces blood glucose levels in diabetic mice .
  • Mechanism : Quantum-Polarized Ligand Docking (QPLD) studies confirm hydrogen bonding with residues in the DPP-4 enzyme active site (e.g., R125, E205, Y662) .
  • Comparison : The fluorophenyl group’s electron-withdrawing nature enhances binding to DPP-4 compared to the butoxyphenyl analog, which has an electron-donating alkoxy group.

1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]piperazine (CAS 457961-46-5)

  • Substituents : 4-methoxy-3-methylphenylsulfonyl.
  • Activity : Structural analog; methoxy groups are linked to improved thermal stability and solubility in related compounds .

1,4-bis(4-chlorobenzaldehyde)piperazine dithiosemicarbazone

  • Substituents : 4-chlorobenzaldehyde dithiosemicarbazone.
  • Activity : Demonstrates fungicidal activity against Colletotrichum falcatum and Fusarium oxysporum .
  • Comparison : Chlorine substituents enhance antifungal potency, whereas the butoxy group may prioritize solubility over direct biocidal effects.

Physicochemical and Thermal Properties

Compound Substituents Thermal Stability (TGA) Solubility Inference Reference
1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine Butoxyphenylsulfonyl Not reported High (alkoxy group) -
[bappH₂][Ga₂Se₄] (bapp = 1,4-bis(3-aminopropyl)piperazine) Aminopropyl Moderate Polar solvents
Poly(1,4-bis(methacryloyl)piperazine) Methacryloyl High (polymer backbone) Low
  • Key Insight : Alkoxy groups (e.g., butoxy) generally enhance solubility in organic solvents, while sulfonyl groups contribute to thermal stability. The butoxy derivative’s balance of these properties may suit drug delivery systems .

Sulfonylation Reactions

  • Example : 1,4-bis(4-fluorophenylsulfonyl)piperazine is synthesized via sulfonylation of piperazine with 4-fluorophenylsulfonyl chloride. Similar methods likely apply to the butoxy analog, requiring 4-butoxyphenylsulfonyl chloride .
  • Catalysts : Maghnite-H⁺ (acid-treated clay) is used in related piperazine polymerizations, suggesting eco-friendly options for scale-up .

Functionalization for Bioactivity

  • Anticancer Derivatives : 1,4-disubstituted piperazines with benzyl or trifluoromethylbenzyl groups show IC₅₀ values <1 µM against HCT-116 and MCF-7 cell lines. The butoxy analog could be modified similarly for targeted therapies .

Biological Activity

Overview

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antidiabetic, anticancer, and neuroprotective applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H26N2O4S2\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_4\text{S}_2

This structure features two butoxyphenyl groups attached to a piperazine ring via sulfonyl linkages, which are critical for its biological activity.

Antidiabetic Activity

Research indicates that piperazine derivatives exhibit significant antidiabetic properties. For instance, studies have shown that related compounds can effectively lower blood glucose levels by inhibiting key metabolic enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4) .

Table 1: Antidiabetic Activity of Piperazine Derivatives

CompoundTarget EnzymeIC50 (µM)
This compoundα-glucosidaseTBD
1,4-bis(4-fluorophenylsulfonyl)piperazineDPP-458.26 ± 9.36
2-Furoic piperazide derivativesAChE201.16 ± 30.84

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Anticancer Activity

The anticancer potential of sulfonylpiperazine derivatives has been explored in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that derivatives similar to this compound exhibited notable cytotoxicity against human cancer cell lines including HeLa and A-549. The mechanism involved the modulation of apoptotic pathways and oxidative stress responses .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)
HeLaThis compoundTBD
A-5491,4-bis(4-fluorophenylsulfonyl)piperazineTBD
SK-OV-3New sulfonamide analogsTBD

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The sulfonamide moiety is known to inhibit enzymes involved in glucose metabolism and cancer progression.
  • Receptor Modulation: It may modulate receptor signaling pathways pertinent to insulin sensitivity and cancer cell survival.
  • Oxidative Stress Induction: By promoting oxidative stress within cancer cells, these compounds can trigger apoptosis.

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